

An In-depth Technical Guide to the Molecular Structure of 2,5-Diiodopyridine

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Compound of Interest

Compound Name: 2,5-Diiodopyridine

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Abstract

2,5-diiodopyridine is a halogenated heterocyclic compound of interest in various fields of chemical research, including materials science and pharmaceutical development. Its structure, characterized by the presence of two iodine atoms on the pyridine ring, imparts specific reactivity and potential for forming halogen bonds, making it a valuable building block in supramolecular chemistry and organic synthesis. This guide provides a comprehensive overview of the molecular structure of **2,5-diiodopyridine**, including its physicochemical properties and a detailed discussion of its expected structural parameters based on analogous compounds, in the absence of a publicly available experimental crystal structure. Furthermore, this document outlines relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

2,5-diiodopyridine is a solid at room temperature with a melting point in the range of 152-155 °C.^[1] It is sensitive to light and should be stored accordingly.^[1] Key identifiers and properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_5H_3I_2N$	[1]
Molecular Weight	330.89 g/mol	[1]
CAS Number	116195-81-4	[1]
Appearance	Light brown to brown solid	[1]
Melting Point	152-155 °C	[1]
Solubility	Insoluble in water	[1]

Molecular Structure and Geometry

As of the latest literature review, a definitive experimental crystal structure for **2,5-diiiodopyridine** has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or the Inorganic Crystal Structure Database (ICSD). Therefore, the precise bond lengths and angles for this specific molecule, as determined by X-ray crystallography, are not publicly available.

However, the molecular geometry can be reliably inferred from the well-established structures of pyridine and other di-substituted pyridine derivatives. The pyridine ring is expected to be planar, with the two iodine atoms and three hydrogen atoms lying in the same plane. The introduction of the two bulky iodine atoms at the 2 and 5 positions may induce minor distortions in the ring geometry compared to unsubstituted pyridine.

Below is a diagram illustrating the logical relationship of the atoms in the **2,5-diiiodopyridine** molecule.

Figure 1. A diagram showing the atomic connectivity in **2,5-diiiodopyridine**.

Experimental Protocols

Synthesis of Di-substituted Pyridines

While a specific protocol for the synthesis of **2,5-diiiodopyridine** was not found in the immediate search, a general and widely applicable method for the synthesis of di-substituted pyridines, such as 2,5-dibromopyridine, involves a multi-step process starting from 2-

aminopyridine.^[2]^[3] A similar pathway could likely be adapted for the synthesis of the di-iodo analogue.

Example Synthetic Pathway for 2,5-Dibromopyridine:^[2]^[3]

- Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. The reaction progress is monitored by thin-layer chromatography.
- Bromination: After cooling, liquid bromine is added dropwise to the reaction mixture, which is then heated. Subsequent addition of water and a sodium hydroxide solution leads to the precipitation of 2-amino-5-bromopyridine.
- Sandmeyer-type Reaction: The purified 2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution. In the presence of a catalytic amount of cuprous bromide, a sodium nitrite solution is added dropwise at a controlled low temperature to yield 2,5-dibromopyridine.

To synthesize **2,5-diodopyridine**, a similar Sandmeyer reaction could be employed starting from 2-amino-5-iodopyridine, or alternative iodinating agents could be used in the second step.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

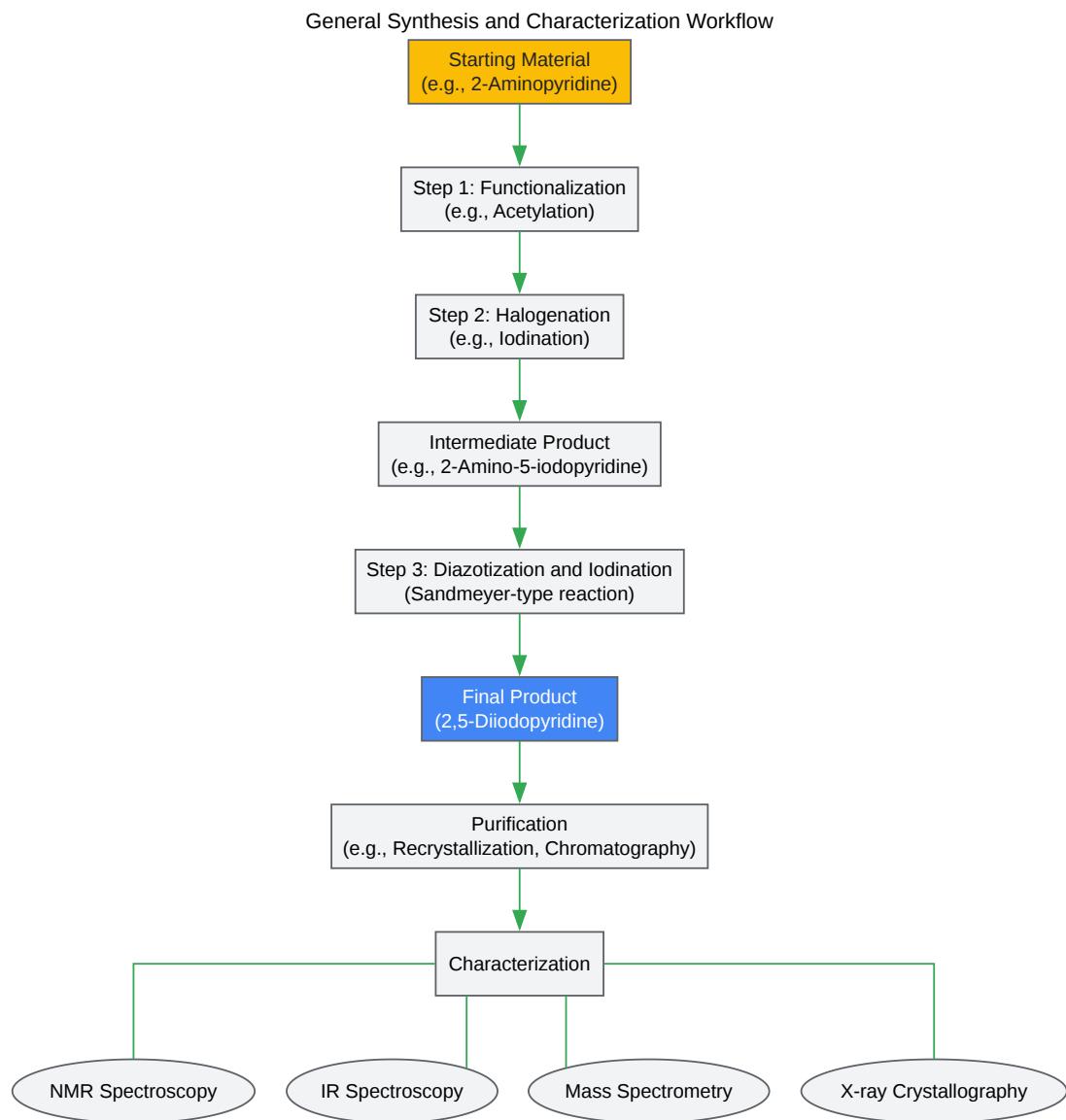
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Figure 2. A generalized workflow for the synthesis and characterization of di-substituted pyridines.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the characterization of **2,5-diiodopyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would confirm the substitution pattern of the pyridine ring. The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the ring.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (330.89 g/mol) and can provide information about its fragmentation pattern.

X-ray Crystallography

Should single crystals of **2,5-diiodopyridine** be obtained, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. A general workflow for single-crystal X-ray diffraction is as follows:

- Crystal Growth: Suitable single crystals are grown from a solution of the purified compound.
- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

While the experimental crystal structure of **2,5-diiodopyridine** is not currently available in the public domain, its molecular geometry can be confidently predicted based on the structures of

related compounds. This technical guide has provided an overview of its known physicochemical properties and outlined standard experimental procedures for its synthesis and characterization. The determination of the precise crystal structure of **2,5-diiodopyridine** through X-ray crystallography would be a valuable contribution to the field, enabling a deeper understanding of its solid-state packing and potential for designing novel materials and pharmaceuticals.

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